![molecular formula C13H26N2O3 B1380414 Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate CAS No. 1782663-58-4](/img/structure/B1380414.png)
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate (TBAMMP) is a synthetic compound that has recently been developed and studied for its potential applications in scientific research. TBAMMP is a highly versatile compound that has been used in a variety of fields, ranging from medicinal chemistry to chemical biology. This compound has a unique structure that makes it a valuable tool for researchers, as it is capable of interacting with a wide range of biological molecules in a specific manner. In
Scientific Research Applications
Key Intermediate in Drug Synthesis
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is a crucial component in the synthesis of Vandetanib, a medication used for certain types of cancer treatment. The synthesis process involves acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
Intermediate in Biologically Active Compounds
This compound also acts as an important intermediate in the synthesis of biologically active compounds like crizotinib, used in cancer therapy. The synthesis process starts with tert-butyl-4-hydroxypiperdine-1-carboxylate, leading to a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Preparation of Novel Inhibitors
The compound is used in synthesizing novel inhibitors with potential pharmaceutical applications. One such example is the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, which involves lipase-catalyzed kinetic resolution, asymmetric hydrogenation, and resolution of racemic compounds (Yamashita et al., 2015).
Synthesis of Anticancer Drugs
This chemical serves as a precursor for small molecule anticancer drugs. A high-yield synthetic method for related compounds has been established, showing its significance in the development of new cancer therapies (Zhang, Ye, Xu, & Xu, 2018).
Role in Molecular and X-ray Studies
The compound and its derivatives have been utilized in molecular and X-ray diffraction studies, contributing to a deeper understanding of molecular structures and interactions. Such studies are crucial for drug design and synthesis (Kulkarni et al., 2016).
Contribution to Diverse Piperidine Derivatives
Tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate aids in the creation of diverse piperidine derivatives, which are promising synthons for various pharmaceutical applications (Moskalenko & Boev, 2014).
properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(methoxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-5-13(9-14,6-8-15)10-17-4/h5-10,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOLSRPBIJXHRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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